molecular formula C8H9N3O3 B8789539 3,5,7-Trimethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione CAS No. 65183-48-4

3,5,7-Trimethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione

Cat. No. B8789539
Key on ui cas rn: 65183-48-4
M. Wt: 195.18 g/mol
InChI Key: DBXBAZLSFXNRSF-UHFFFAOYSA-N
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Patent
US04129654

Procedure details

One gram of 1,3-dimethyl-6-hydroxyaminouracil is boiled with 10 ml of acetic anhydride at 140° C. for 1 hour and, when hot, the insolubles are filtered off. The filtrate is concentrated to dryness to recover 0.7 g of the captioned compound as colorless needles. As recrystallized from ethanol, the compound melts at 200°-202° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:9]([NH:10][OH:11])=[CH:8][C:6](=[O:7])[N:5]([CH3:12])[C:3]1=[O:4].[C:13](OC(=O)C)(=O)[CH3:14]>>[CH3:13][C:14]1[O:11][N:10]=[C:9]2[C:8]=1[C:6](=[O:7])[N:5]([CH3:12])[C:3](=[O:4])[N:2]2[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=O)N(C(=O)C=C1NO)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
when hot, the insolubles are filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to recover 0.7 g of the captioned compound as colorless needles
CUSTOM
Type
CUSTOM
Details
As recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
CC=1ON=C2N(C(N(C(C21)=O)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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